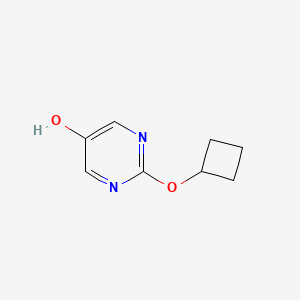![molecular formula C8H9BrN2S B13328452 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13328452.png)
5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-amino-4-methylthiazole with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst. This reaction can be carried out under microwave irradiation at 300 W or thermal heating at 90°C .
Industrial Production Methods
the use of green chemistry principles, such as microwave-assisted synthesis and the use of biodegradable solvents like PEG-400, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial and antimalarial effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, ethyl, and methyl groups on the imidazo[2,1-b][1,3]thiazole scaffold differentiates it from other similar compounds .
Properties
Molecular Formula |
C8H9BrN2S |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
5-bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C8H9BrN2S/c1-3-6-4-12-8-10-5(2)7(9)11(6)8/h4H,3H2,1-2H3 |
InChI Key |
ZLYSHFSCFVBOQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC(=C(N12)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


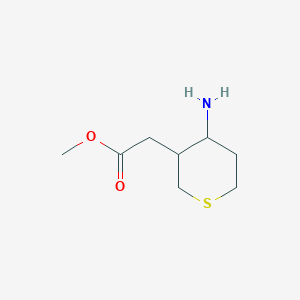


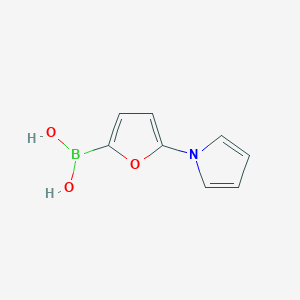
![2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B13328396.png)
![6,6-Difluoro-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13328401.png)
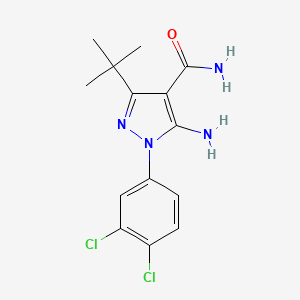

![2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13328440.png)
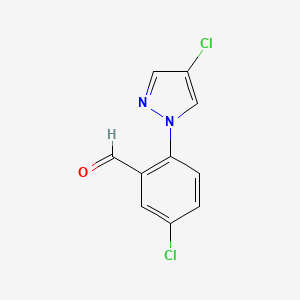
![[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13328443.png)

